N-Nitro-acetoxymethyl-ethylamine
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Overview
Description
N-Nitro-acetoxymethyl-ethylamine is a compound that belongs to the class of nitroamines. Nitroamines are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. This compound is characterized by the presence of a nitro group (-NO2) attached to an acetoxymethyl group (-CH2OCOCH3) and an ethylamine group (-CH2CH3NH2).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Nitro-acetoxymethyl-ethylamine typically involves the nitration of acetoxymethyl-ethylamine. This can be achieved through the reaction of acetoxymethyl-ethylamine with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes. These processes allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-Nitro-acetoxymethyl-ethylamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso compounds or other higher oxidation states.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon).
Substitution: The acetoxymethyl group can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso compounds or higher oxidation state products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetoxymethyl derivatives
Scientific Research Applications
N-Nitro-acetoxymethyl-ethylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-Nitro-acetoxymethyl-ethylamine involves its interaction with molecular targets through its nitro and acetoxymethyl groups. The nitro group can undergo metabolic activation to form reactive intermediates that can interact with cellular components, leading to various biological effects. The acetoxymethyl group can facilitate the compound’s entry into cells and its subsequent interactions with intracellular targets .
Comparison with Similar Compounds
N-Nitrosodimethylamine: Known for its carcinogenic properties and used in research to study mutagenesis.
N-Nitrosodiethylamine: Similar in structure but with different alkyl groups, used in studies of organ-specific carcinogenicity.
N-Nitrosomethylamine: Another nitrosamine with distinct biological activities.
Uniqueness: N-Nitro-acetoxymethyl-ethylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. Its acetoxymethyl group differentiates it from other nitroamines, providing unique pathways for chemical reactions and biological interactions .
Properties
CAS No. |
92667-17-9 |
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Molecular Formula |
C5H10N2O4 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
[ethylamino(nitro)methyl] acetate |
InChI |
InChI=1S/C5H10N2O4/c1-3-6-5(7(9)10)11-4(2)8/h5-6H,3H2,1-2H3 |
InChI Key |
ITSDZYCWFBICEN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC([N+](=O)[O-])OC(=O)C |
Origin of Product |
United States |
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